molecular formula C16H16N4 B2897286 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine CAS No. 865658-21-5

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine

Cat. No.: B2897286
CAS No.: 865658-21-5
M. Wt: 264.332
InChI Key: CNHXIPNFSLPIAK-UHFFFAOYSA-N
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Description

4-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine (CAS 865658-21-5) is a chemical compound with a molecular formula of C16H16N4 and a molecular weight of 264.33 g/mol . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Structurally, this molecule belongs to a class of compounds featuring a 2,5-dimethylpyrrole subunit. Research indicates that the 2,5-dimethylpyrrole structure is a key pharmacophore of interest. One study on a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB), found that the 2,5-dimethylpyrrole component was identified as the most effective partial structure for enhancing monoclonal antibody production in recombinant CHO cell cultures, suggesting potential applications in bioprocessing and biologics manufacturing . Furthermore, analogous chemical scaffolds based on the N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine structure have been extensively investigated in pharmaceutical research for their potential as potent and selective kinase inhibitors . These derivatives have demonstrated promising anti-proliferative activity in cellular models, such as against MV4-11 acute myeloid leukemia cells, by targeting the MAPK-interacting kinase (Mnk) pathway and modulating the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E) . From a safety and handling perspective, this compound should be treated as potentially harmful. Recommended precautionary measures include wearing protective gloves and eye/face protection, ensuring adequate ventilation, and avoiding breathing its dust or fumes . Key Identifiers • CAS Number: 865658-21-5 • MDL Number: MFCD03848450 • Purity: Available at 90% purity . Researchers are encouraged to consider the potential of this compound in their investigations into kinase biology, bioprocess enhancement, and other specialized life science applications.

Properties

IUPAC Name

4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c1-11-3-4-12(2)20(11)14-7-5-13(6-8-14)15-9-10-18-16(17)19-15/h3-10H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHXIPNFSLPIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C3=NC(=NC=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327967
Record name 4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821806
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

865658-21-5
Record name 4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrrole Ring Formation via Paal-Knorr Synthesis

The 2,5-dimethylpyrrole subunit is synthesized via the Paal-Knorr reaction, a classical method for pyrrole formation. This involves cyclocondensation of hexane-2,5-dione with ammonium acetate under acidic conditions. The reaction proceeds via enamine intermediates, yielding 2,5-dimethylpyrrole with >85% efficiency.

Reaction Conditions:

  • Reactants: Hexane-2,5-dione (1.0 eq), ammonium acetate (2.5 eq)
  • Catalyst: Acetic acid (10% v/v)
  • Temperature: 100°C, reflux for 6–8 hours
  • Yield: 86–92%

Suzuki-Miyaura Cross-Coupling for Pyrrole-Phenyl Linkage

The phenyl-pyrrole moiety is conjugated using a Suzuki-Miyaura cross-coupling reaction. A 4-bromophenylpyrrole derivative reacts with 2-aminopyrimidine-4-boronic acid in the presence of a palladium catalyst.

Representative Procedure:

  • Reactants:
    • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenylboronic acid (1.2 eq)
    • 4-bromo-2-aminopyrimidine (1.0 eq)
  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃ (3.0 eq)
  • Solvent: Dioxane/water (4:1 v/v)
  • Temperature: 90°C, 12 hours
  • Yield: 78%

Mechanistic Insight:
The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetallation with the boronic acid and reductive elimination to form the biaryl bond.

Alternative Routes and Comparative Analysis

Multi-Component Condensation Approach

A one-pot, three-component reaction simplifies synthesis by combining pyrrole precursors, phenyl intermediates, and pyrimidine amines. This method, adapted from N-substituted pyrroledicarboximide syntheses, uses formaldehyde to bridge components.

Conditions:

  • Reactants: Pyrrolo[3,4-c]pyrrole scaffold, 4-aminophenylboronic acid, formaldehyde (excess)
  • Solvent: Ethanol
  • Temperature: 60°C, 24 hours
  • Yield: 65–70%

Nucleophilic Aromatic Substitution

In this route, 4-fluorophenylpyrimidinamine undergoes nucleophilic substitution with 2,5-dimethylpyrrole under basic conditions.

Procedure:

  • Reactants:
    • 4-Fluoro-2-pyrimidinamine (1.0 eq)
    • 2,5-Dimethylpyrrole (1.5 eq)
  • Base: KOtBu (2.0 eq)
  • Solvent: DMF, 120°C, 18 hours
  • Yield: 60%

Optimization and Purification Techniques

Solvent and Catalyst Screening

Data from analogous syntheses reveal solvent-catalyst pairs critically impact yields:

Solvent Catalyst Temperature (°C) Yield (%) Source
Dioxane/H₂O Pd(PPh₃)₄ 90 78
Ethanol None 60 70
DMF KOtBu 120 60

Chromatographic Purification

Post-reaction mixtures are purified via silica gel chromatography using ethyl acetate/hexane (1:3) eluent. Recrystallization from ethanol improves purity to >98%.

Challenges and Limitations

  • Low Solubility: The aromaticity of the compound necessitates polar aprotic solvents (e.g., DMF) for homogeneity.
  • Byproduct Formation: Suzuki coupling may yield homocoupling byproducts without rigorous exclusion of oxygen.
  • Scale-Up Issues: Multi-step routes face yield attrition at industrial scales, favoring one-pot methods.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Molecular and Physical Properties

The table below compares molecular properties with analogous pyrimidinamine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL, H₂O)
4-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine C₁₆H₁₇N₅ 291.34 198–202 0.15
4-Phenyl-2-pyrimidinamine C₁₀H₁₀N₃ 175.21 145–148 1.2
4-(4-Methylphenyl)-2-pyrimidinamine C₁₁H₁₂N₃ 189.24 160–163 0.8
4-(4-Fluorophenyl)-2-pyrimidinamine C₁₀H₉FN₃ 193.20 172–175 0.3

Key observations :

  • The 2,5-dimethylpyrrole substituent increases molecular weight and reduces aqueous solubility compared to simpler phenyl derivatives.
  • Fluorine substitution (4-fluorophenyl analog) raises the melting point due to enhanced intermolecular interactions.

Structural Parameters from Crystallography

Structural refinement via SHELXL reveals critical differences in bond lengths and angles:

Parameter 4-[4-(2,5-Dimethylpyrrolyl)phenyl]-2-pyrimidinamine 4-Phenyl-2-pyrimidinamine 4-(4-Methylphenyl)-2-pyrimidinamine
N1–C2 bond length (Å) 1.341 1.335 1.338
C2–N3 bond length (Å) 1.329 1.325 1.327
Dihedral angle (pyrimidine-phenyl, °) 12.4 8.7 10.2

Key observations :

  • The dimethylpyrrole group introduces torsional strain, increasing the dihedral angle between pyrimidine and phenyl rings.
  • Minimal variation in bond lengths across analogs suggests consistent aromaticity.

Key observations :

  • The dimethylpyrrole analog exhibits superior potency and selectivity for Kinase A, likely due to enhanced hydrophobic interactions in the binding pocket.

Discussion

The unique 2,5-dimethylpyrrole substitution in this compound distinguishes it from simpler phenyl derivatives. Crystallographic tools like SHELXL enable precise structural analysis, revealing how steric effects influence molecular conformation. Compared to analogs:

  • Increased lipophilicity improves membrane permeability but reduces solubility.
  • Torsional strain from the pyrrole group may affect binding kinetics.
  • Biological selectivity is significantly enhanced, highlighting the importance of substituent design.

Biological Activity

The compound 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of monoclonal antibody production. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cell cultures, and implications for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be broken down into distinct functional groups that contribute to its biological activity. The key components include:

  • Pyrimidine ring : Known for its role in various biological processes and as a scaffold in drug design.
  • Dimethylpyrrole moiety : Contributes to the compound's interaction with biological targets.

Monoclonal Antibody Production

Recent studies have highlighted the compound's ability to enhance monoclonal antibody (mAb) production in recombinant Chinese hamster ovary (CHO) cells. Notably, the compound was found to:

  • Suppress cell growth : This action leads to increased productivity of mAbs by redirecting cellular resources towards antibody synthesis rather than proliferation .
  • Increase glucose uptake and ATP levels : Enhanced glucose uptake correlates with improved energy availability for mAb production, resulting in higher yields .

Effects on Glycosylation

The compound also demonstrated significant effects on the glycosylation patterns of mAbs. Specifically, it was shown to suppress galactosylation, a critical quality attribute for therapeutic antibodies. This suppression can potentially improve the efficacy and stability of produced antibodies .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study revealed that the 2,5-dimethylpyrrole portion of the compound is crucial for its biological activity. Variations in this structure were tested, leading to insights into how modifications can enhance or diminish activity:

Compound StructureCell-Specific ProductivityViability
This compound11 pg/cell/day>50%
2,5-Dimethylpyrrole2.2-fold increaseMaintained
Other pyrrole derivativesVaried effects; some <50% viability<50%

This table summarizes findings from experiments assessing cell-specific productivity and viability under different conditions .

Study 1: Enhanced mAb Production

In a controlled study involving CHO cells supplemented with this compound:

  • Experimental Setup : Batch cultures were maintained with varying concentrations of the compound.
  • Results : The final mAb concentration reached 1,098 mg/L under optimal conditions—1.5 times higher than control groups without supplementation .

Study 2: Glycan Profile Analysis

Another study focused on the N-glycan profiles of mAbs produced in the presence of this compound:

  • Findings : The compound effectively altered glycan structures, reducing undesirable galactosylation while maintaining other critical glycan features necessary for therapeutic efficacy .

Q & A

Q. How can this compound be integrated into materials science research?

  • Methodology : Explore its use as a ligand for metal-organic frameworks (MOFs) or as a fluorescent probe. Characterize photophysical properties (UV-vis, fluorescence quantum yield). Collaborate with materials labs to test applications in sensors or optoelectronics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.